molecular formula C18H19F6N5 B1249185 (1S,2R,5S)-5-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-2-(2,4,5-trifluorophenyl)cyclohexanamine

(1S,2R,5S)-5-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-2-(2,4,5-trifluorophenyl)cyclohexanamine

Cat. No.: B1249185
M. Wt: 419.4 g/mol
InChI Key: CNKRZILQBKJWDS-WMFXKJRFSA-N
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Description

(1S,2R,5S)-5-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-2-(2,4,5-trifluorophenyl)cyclohexanamine is a triazolopyrazine that is a rigid cyclohexylamine analogue of sitagliptin. It has a role as an EC 3.4.* (hydrolases acting on peptide bond) inhibitor. It is a triazolopyrazine and an organofluorine compound. It is functionally related to a sitagliptin.

Scientific Research Applications

Enantioselective Microbial Bioreduction

Researchers have discovered the highly enantioselective production of chiral intermediates of sitagliptin, a drug used for diabetes treatment, using a novel isolate of Pseudomonas pseudoalcaligenes. This microbial bioreduction process was found to be an attractive approach due to its high yield and enantiomeric excess of the product. The process showcased the capability of microbial cells to be reused, maintaining a high yield and product purity across multiple cycles (Wei Yanchan et al., 2016).

Dipeptidyl Peptidase IV Inhibition

A compound closely related to the queried chemical structure demonstrated potent inhibition of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment. This compound showed high selectivity and in vivo efficacy in animal models, suggesting its potential as an effective treatment for the condition (Kim et al., 2005).

Antibacterial and Antifungal Activities

Derivatives of triazolopyrazine, including the compound , have been synthesized and tested for their antibacterial and antifungal activities. Studies have shown promising results, with some compounds displaying potent antimicrobial properties against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).

Properties

Molecular Formula

C18H19F6N5

Molecular Weight

419.4 g/mol

IUPAC Name

(1S,2R,5S)-5-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-2-(2,4,5-trifluorophenyl)cyclohexan-1-amine

InChI

InChI=1S/C18H19F6N5/c19-12-7-14(21)13(20)6-11(12)10-2-1-9(5-15(10)25)28-3-4-29-16(8-28)26-27-17(29)18(22,23)24/h6-7,9-10,15H,1-5,8,25H2/t9-,10+,15-/m0/s1

InChI Key

CNKRZILQBKJWDS-WMFXKJRFSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C[C@H]1N2CCN3C(=NN=C3C(F)(F)F)C2)N)C4=CC(=C(C=C4F)F)F

SMILES

C1CC(C(CC1N2CCN3C(=NN=C3C(F)(F)F)C2)N)C4=CC(=C(C=C4F)F)F

Canonical SMILES

C1CC(C(CC1N2CCN3C(=NN=C3C(F)(F)F)C2)N)C4=CC(=C(C=C4F)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,5S)-5-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-2-(2,4,5-trifluorophenyl)cyclohexanamine
Reactant of Route 2
(1S,2R,5S)-5-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-2-(2,4,5-trifluorophenyl)cyclohexanamine
Reactant of Route 3
Reactant of Route 3
(1S,2R,5S)-5-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-2-(2,4,5-trifluorophenyl)cyclohexanamine
Reactant of Route 4
(1S,2R,5S)-5-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-2-(2,4,5-trifluorophenyl)cyclohexanamine
Reactant of Route 5
(1S,2R,5S)-5-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-2-(2,4,5-trifluorophenyl)cyclohexanamine
Reactant of Route 6
Reactant of Route 6
(1S,2R,5S)-5-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-2-(2,4,5-trifluorophenyl)cyclohexanamine

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